
5,8,11,14-Eicosatetraynoic acid
Übersicht
Beschreibung
5,8,11,14-Eicosatetraynoic acid (ETYA) is a synthetic, non-metabolizable analog of arachidonic acid (AA) characterized by four conjugated triple bonds replacing the cis double bonds in AA’s structure . This structural modification renders ETYA resistant to enzymatic oxidation by cyclooxygenase (COX) and lipoxygenase (LOX), making it a potent dual inhibitor of both pathways . ETYA is widely used in research to study AA metabolism and its downstream effects on inflammation, cell signaling, and gene regulation. Notably, ETYA exhibits unique PPAR-α-independent anti-inflammatory effects by inducing MAPK phosphatase-1 (MKP-1) through stabilization of MKP-1 mRNA via the RNA-binding protein HuR . It also modulates ion channels (e.g., TRPα activation ) and regulates epithelial sodium channel (ENaC) activity by reducing open probability .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Eicosatetraensäure kann durch Desaturierung von Dihomo-gamma-Linolensäure synthetisiert werden, katalysiert durch Delta-17-Desaturase.
Industrielle Produktionsmethoden: Die industrielle Produktion von Eicosatetraensäure beinhaltet häufig die gentechnische Veränderung von Mikroorganismen wie Mucor circinelloides. Durch die Einführung spezifischer Desaturasegene können diese Mikroorganismen so konstruiert werden, dass sie Eicosatetraensäure in erheblichen Mengen produzieren. Die Überexpression von Delta-17-Desaturasegenen in diesen Mikroorganismen hat sich gezeigt, die Ausbeute an Eicosatetraensäure zu erhöhen .
Analyse Chemischer Reaktionen
Oxidation Reactions
ETYA undergoes enzymatic and non-enzymatic oxidation, primarily at its alkyne bonds:
Enzymatic Oxidation
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways :
ETYA acts as a substrate analog for arachidonic acid, competitively inhibiting COX and LOX enzymes. This prevents the oxygenation of arachidonic acid into prostaglandins and leukotrienes . -
Mechanism-Based Inactivation :
ETYA irreversibly inactivates soybean lipoxygenase by forming a reactive allylic radical intermediate, leading to enzyme suicide inhibition .
Non-Enzymatic Oxidation
- Autooxidation :
The conjugated alkyne system undergoes radical-mediated oxidation in the presence of oxygen, generating peroxides and epoxides.
Reduction Reactions
ETYA’s alkyne bonds can be selectively reduced under controlled conditions:
Reagent/Conditions | Product | Application |
---|---|---|
H₂/Pd-BaSO₄ (Lindlar catalyst) | Partially saturated fatty acids | Synthesis of monoenoic acid derivatives |
LiAlH₄ | Alcohol derivatives | Study of lipid signaling pathways |
Substitution Reactions
ETYA participates in electrophilic substitution at unsaturated positions:
- Halogenation :
Reacts with halogens (e.g., Br₂) to form dibromo adducts at alkyne sites. - Thiol-Ene Reactions :
Conjugated alkynes undergo thiol-ene "click" reactions for bioconjugation.
Enzyme Interaction Mechanisms
ETYA’s biochemical effects stem from its interactions with key enzymes:
Inhibition Parameters
PPARα Activation
ETYA activates peroxisome proliferator-activated receptor α (PPARα) at 10–50 µM, modulating lipid metabolism and inflammatory responses .
Stability and Degradation
Wissenschaftliche Forschungsanwendungen
Lipid Metabolism and Cholesterol Synthesis
ETYA has been studied for its effects on lipid metabolism and cholesterol synthesis. Research indicates that ETYA acts as an inhibitor of arachidonic acid metabolism and cholesterol biosynthesis. In studies involving human prostate cancer cells (PC-3), ETYA treatment resulted in significant morphological changes to mitochondria, suggesting a disruption in mitochondrial function linked to altered lipid metabolism . Furthermore, ETYA has been shown to affect desaturase enzymes involved in lipid metabolism, indicating its potential role in managing cholesterol levels and related disorders .
Cancer Research
The application of ETYA in cancer research is noteworthy. It has been found to inhibit cellular proliferation in various cancer cell lines by inducing mitochondrial dysfunction. Specifically, ETYA alters mitochondrial morphology and reduces mitochondrial numbers, which may contribute to its anti-proliferative effects . Additionally, studies have indicated that ETYA can modulate pathways involved in tumor growth and inflammation, highlighting its potential as a therapeutic agent against certain cancers .
Inflammatory Processes
ETYA is recognized for its role in modulating inflammatory responses. It serves as a non-specific inhibitor of cyclooxygenases (COX) and lipoxygenases (LO), enzymes that play critical roles in the inflammatory process. The inhibition of these enzymes by ETYA can lead to reduced production of pro-inflammatory mediators . Recent studies have demonstrated that ETYA can suppress profibrotic pathways in macrophages exposed to inflammatory stimuli, suggesting its potential use in treating inflammatory diseases such as Crohn's disease .
Neuroendocrine Applications
Research has indicated that ETYA may influence neuroendocrine functions. In animal studies, injections of ETYA into specific brain regions have been observed to affect hormone levels, particularly luteinizing hormone (LH) in ovariectomized rats . This suggests potential applications for ETYA in understanding hormonal regulation and reproductive health.
Potential Therapeutic Uses
Given its diverse biological activities, ETYA presents potential therapeutic applications. Its ability to inhibit inflammatory pathways positions it as a candidate for developing anti-inflammatory drugs. Moreover, its effects on lipid metabolism could be leveraged for managing metabolic disorders such as hyperlipidemia and cardiovascular diseases .
Case Studies and Research Findings
Wirkmechanismus
Eicosatetraenoic acid exerts its effects through its conversion into eicosanoids, which act as signaling molecules. These eicosanoids bind to specific G-protein-coupled receptors on the surface of target cells, initiating various signaling pathways. The biological effects of eicosatetraenoic acid are highly dependent on the specific eicosanoids produced and the receptors they interact with .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
Arachidonic Acid (AA):
- Structure: A 20-carbon polyunsaturated fatty acid with four cis double bonds.
- Mechanism: Substrate for COX, LOX, and cytochrome P450 enzymes, producing prostanoids, leukotrienes, and epoxyeicosatrienoic acids (EETs).
- Key Differences: Unlike ETYA, AA is metabolized into bioactive eicosanoids that drive inflammation and oxidative stress .
15-Hydroperoxy-5,8,11,13-Eicosatetraenoic Acid (15-HPETE):
- Structure: A hydroperoxy derivative of AA.
- Mechanism: Intermediate in LOX pathways; induces vasodilation via endothelial prostacyclin synthesis.
- Key Differences: ETYA inhibits LOX, whereas 15-HPETE is a LOX product. ETYA abolishes 15-HPETE-induced relaxation in vascular studies .
Nordihydroguaiaretic Acid (NDGA):
- Structure: A natural lignan.
- Mechanism: Broad-spectrum LOX inhibitor; suppresses ROS generation and cytokine production.
Pharmacological Inhibitors
Indomethacin:
- Target: COX-1/COX-2 inhibitor.
- Mechanism: Reduces prostaglandin synthesis.
- Key Differences: Indomethacin enhances tumor promotion in SENCAR mice but inhibits it in NMRI mice, whereas ETYA consistently suppresses TPA-induced tumor promotion in both strains .
Phenidone:
- Target: Dual COX/LOX inhibitor.
- Mechanism: Less potent than ETYA; inhibits leukotriene synthesis.
- Key Differences: Phenidone lacks ETYA’s PPAR-α-independent anti-inflammatory effects (e.g., MKP-1 induction) .
Fibrates (WY14643, Fenofibrate):
- Target: PPAR-α agonists.
- Mechanism: Modulate lipid metabolism and inflammation.
- Key Differences: Fibrates require PPAR-α activation, while ETYA suppresses JNK-mediated CCL2/MCP-1 expression independently of PPAR-α .
Key Functional Comparisons
Research Findings and Contradictions
- Anti-inflammatory Effects: ETYA suppresses JNK-mediated CCL2/MCP-1 expression in astrocytes, unlike fibrates . However, in neutrophils, ETYA inhibits 5-LOX at higher concentrations (2 µM) but selectively blocks platelet 12-LOX at lower doses .
- Ion Channel Modulation: ETYA mimics AA in inhibiting ENaC but does so without being metabolized . Conversely, AA activates TRP channels, while ETYA directly opens TRPα channels .
- PPAR Activation: ETYA and AA activate PPAR-α, but ETYA’s effects are attributed to its stability, whereas AA requires metabolic conversion .
Biologische Aktivität
5,8,11,14-Eicosatetraynoic acid (ETYA) is a polyunsaturated fatty acid that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its mechanisms of action, effects on various cell types, and potential therapeutic applications.
- Chemical Formula : CHO
- Molecular Weight : 296.5 g/mol
- CAS Number : 1191-85-1
- Solubility : Soluble in ethanol, methanol, DMSO, acetone, and acetonitrile.
ETYA primarily functions as an inhibitor of arachidonic acid metabolism. It exhibits inhibitory effects on several enzymes involved in the metabolism of arachidonic acid:
- Cyclooxygenase (COX) : Inhibits COX with an ID of 8 µM.
- Lipoxygenases (LOX) : Inhibits various lipoxygenases (ID values of 10 µM for 5-LOX, 0.3 µM for 12-LOX, and 0.2 µM for 15-LOX).
- Phospholipase A2 (PLA2) and Cytochrome P450 : Also inhibited by ETYA.
These actions lead to reduced production of pro-inflammatory eicosanoids, which are implicated in various inflammatory conditions.
Inhibition of Inflammatory Mediators
ETYA has been shown to suppress the transcription and secretion of CCL2/MCP-1 in brain glial cells. This effect is mediated through the up-regulation of MKP-1 mRNA levels and subsequent inhibition of JNK phosphorylation and AP1 activity. Notably, these effects occur independently of PPAR- activation .
Calcium Modulation
Research indicates that ETYA modulates calcium entry into cells and stimulates luteinizing hormone release from cultured pituitary cells. It has also been shown to affect intracellular pH in thyroid cells .
Cancer Cell Studies
In prostate cancer PC3 cells, ETYA has been observed to induce mitochondrial destruction and inhibit eicosanoid synthesis. This suggests potential applications in cancer therapy by disrupting cancer cell metabolism .
Table 1: Summary of Key Studies on ETYA
Potential Therapeutic Applications
Given its ability to inhibit pro-inflammatory pathways and its effects on cancer cell metabolism, ETYA holds promise as a therapeutic agent in:
- Inflammatory Diseases : By modulating eicosanoid synthesis.
- Cancer Therapy : Targeting metabolic pathways in tumor cells.
Q & A
Basic Research Questions
Q. What are the standard protocols for preparing and storing ETYA solutions in vitro?
ETYA is typically dissolved in ethanol or DMSO at stock concentrations ≥10 mM. For stability, freshly prepare solutions daily; if pre-aliquoted, store at -20°C for ≤1 month. Thaw at room temperature for ≥1 hour before use to avoid precipitation. Ensure purity (>98%) via HPLC or LC-MS validation .
Q. How is ETYA utilized to inhibit arachidonic acid metabolism in cell-based assays?
ETYA competitively inhibits cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Standard protocols involve pre-treating cells with 1–30 µM ETYA for 30–60 minutes before stimulation. Include indomethacin (10 µM) in assays to isolate LOX-specific effects, as COX inhibition by ETYA may require higher concentrations (ID50 = 8 µM for COX vs. 0.2–10 µM for LOX isoforms) .
Q. What controls are essential when studying ETYA’s effects on eicosanoid synthesis?
Include vehicle controls (DMSO/ethanol at equivalent concentrations) and positive inhibitors (e.g., aspirin for COX, nordihydroguaiaretic acid for LOX). Validate target specificity via LC-MS quantification of prostaglandins (e.g., PGE2) and leukotrienes (e.g., LTB4) .
Advanced Research Questions
Q. How does ETYA’s irreversible inactivation of lipoxygenases impact experimental design?
ETYA acts as a suicide substrate for soybean lipoxygenase, binding irreversibly to the enzyme-product complex (Km = 1.3 µM). Pre-incubate ETYA with the enzyme for ≥10 minutes to ensure full inactivation. Monitor oxygen consumption or UV absorbance (234 nm for LOX activity) to confirm inhibition. Note that linoleic acid (≥10 µM) competitively protects LOX from ETYA, requiring careful titration .
Q. Why does ETYA exhibit paradoxical effects at high concentrations (e.g., reversed inhibition at 30 µM)?
At supraphysiological concentrations (>30 µM), ETYA may activate alternative pathways or disrupt membrane integrity. For example, in adrenal cells, 30 µM ETYA reverses ACTH-induced steroidogenesis inhibition by modulating prostaglandin E2 feedback. Dose-response curves (0.3 nM–30 µM) and time-course studies are critical to identify biphasic effects .
Q. How can researchers resolve contradictions in ETYA’s IC50 values across studies?
Variability arises from differences in enzyme sources (e.g., platelet vs. neutrophil LOX) and assay conditions (e.g., pH, cofactors). Standardize assays using recombinant enzymes and validate with orthogonal methods (e.g., radiometric assays for COX vs. fluorometric assays for LOX). Cross-reference inhibition data with structurally distinct inhibitors (e.g., zileuton for 5-LOX) .
Q. What mechanistic insights support ETYA’s role in PPAR activation?
ETYA activates peroxisome proliferator-activated receptor α (PPARα)-retinoid X receptor (RXR) heterodimers at nanomolar concentrations, upregulating acyl-CoA oxidase. Use luciferase reporter assays with PPAR-responsive promoters (e.g., acyl-CoA oxidase) and compare efficacy to Wy-14643 (a PPARα agonist). Note that ETYA’s acetylenic bonds enhance binding affinity 100-fold over natural fatty acids .
Q. How does ETYA modulate immune responses in T-cell regulation studies?
ETYA (10–30 µM) synergizes with TGF-β to enhance Foxp3 expression in human CD4+CD25+ T cells via PPARγ/RXR signaling. Include PPARγ antagonists (e.g., GW9662) to confirm specificity. Monitor IL-10 secretion and suppressive activity in co-cultures with effector T cells .
Q. Methodological Considerations
Q. What techniques validate ETYA’s interference with vanilloid receptor (TRPV1) signaling?
In guinea pig bronchus models, ETYA (10–20 µM) inhibits anandamide-induced TRPV1 activation by blocking lipoxygenase-derived metabolites. Use calcium imaging or contractility assays with capsazepine (TRPV1 antagonist) controls. Confirm specificity via LC-MS detection of 12-HPETE or 15-HETE, which are abolished by ETYA .
Q. How should researchers address ETYA’s solubility limitations in in vivo models?
For animal studies, dissolve ETYA in cremophor EL/ethanol (1:1) and dilute in saline. Administer intraperitoneally at 10–30 mg/kg. Monitor plasma levels via LC-MS/MS to ensure target engagement without off-target effects (e.g., PPAR activation in liver) .
Q. Data Interpretation and Conflict Resolution
Q. How to reconcile ETYA’s lack of effect in certain inflammation models?
In indomethacin-treated tracheal spirals, ETYA inhibits antigen-induced contractions but not histamine responses. This highlights its specificity for arachidonate-dependent pathways. Always pair ETYA with pathway-specific agonists/antagonists (e.g., histamine for non-eicosanoid pathways) to clarify mechanisms .
Q. Why does ETYA fail to inhibit platelet aggregation in some studies?
Salicylate co-treatment (e.g., aspirin) may interfere with ETYA’s COX/LOX inhibition. Use washed platelets and avoid serum-containing media. Quantify thromboxane B2 (TXB2) and 12-HETE via ELISA to confirm dual pathway blockade .
Eigenschaften
IUPAC Name |
icosa-5,8,11,14-tetraynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-5,8,11,14,17-19H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLDCXPLYOWQRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CCC#CCC#CCC#CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20152318 | |
Record name | 5,8,11,14-Eicosatetraynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20152318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1191-85-1 | |
Record name | 5,8,11,14-Eicosatetraynoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,8,11,14-Eicosatetraynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20152318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,8,11,14-EICOSATETRAYNOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FEJ8J06DR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.